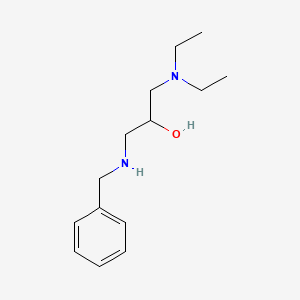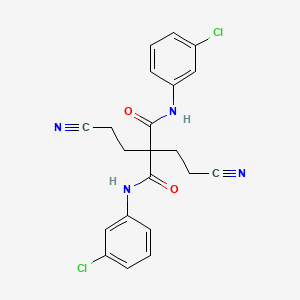
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two 3-chlorophenyl groups and two cyanoethyl groups attached to a propanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and acrylonitrile.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with acrylonitrile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the propanediamide core.
Final Product Formation: The final step involves the attachment of the cyanoethyl groups to the propanediamide core, resulting in the formation of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups may play a role in binding to these targets, while the chlorophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis(3-fluorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-bromophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-methylphenyl)-2,2-bis(2-cyanoethyl)propanediamide
Uniqueness
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of 3-chlorophenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific reactivity patterns, and potential biological activity compared to its analogs.
Properties
CAS No. |
5199-61-1 |
|---|---|
Molecular Formula |
C21H18Cl2N4O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N,N'-bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-5-1-7-17(13-15)26-19(28)21(9-3-11-24,10-4-12-25)20(29)27-18-8-2-6-16(23)14-18/h1-2,5-8,13-14H,3-4,9-10H2,(H,26,28)(H,27,29) |
InChI Key |
KUUFPSQVTGOQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


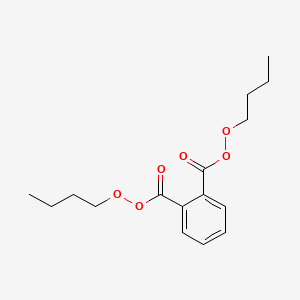
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
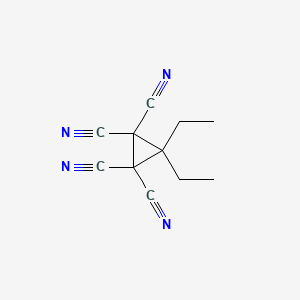
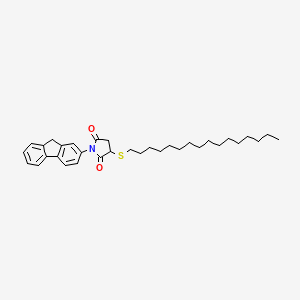
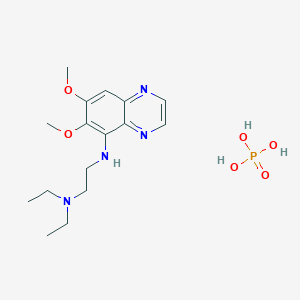
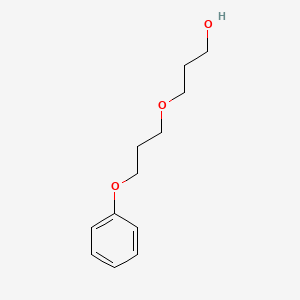
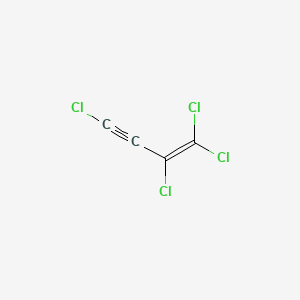
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
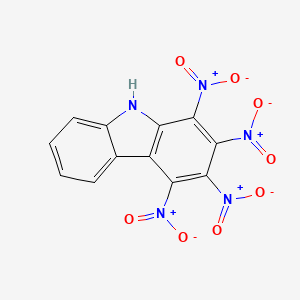
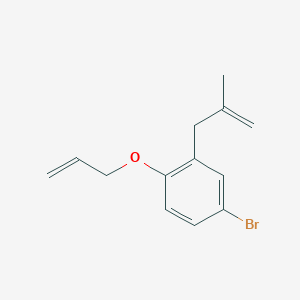

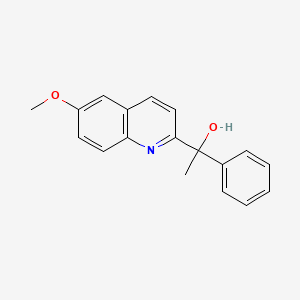
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
